N-[2-(4-methoxyphenyl)-2-oxoethyl]-3-methyl-4-oxo-3,4-dihydrophthalazine-1-carboxamide
Description
This compound features a phthalazine core substituted with a 3-methyl group and a 4-oxo group. Attached via a carboxamide linkage is an N-[2-(4-methoxyphenyl)-2-oxoethyl] side chain. The 4-methoxyphenyl moiety is a recurring pharmacophore in bioactive molecules, often influencing solubility, receptor binding, and metabolic stability .
Properties
Molecular Formula |
C19H17N3O4 |
|---|---|
Molecular Weight |
351.4 g/mol |
IUPAC Name |
N-[2-(4-methoxyphenyl)-2-oxoethyl]-3-methyl-4-oxophthalazine-1-carboxamide |
InChI |
InChI=1S/C19H17N3O4/c1-22-19(25)15-6-4-3-5-14(15)17(21-22)18(24)20-11-16(23)12-7-9-13(26-2)10-8-12/h3-10H,11H2,1-2H3,(H,20,24) |
InChI Key |
UEPFNXGOCJUETE-UHFFFAOYSA-N |
Canonical SMILES |
CN1C(=O)C2=CC=CC=C2C(=N1)C(=O)NCC(=O)C3=CC=C(C=C3)OC |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(4-methoxyphenyl)-2-oxoethyl]-3-methyl-4-oxo-3,4-dihydrophthalazine-1-carboxamide typically involves multiple steps:
Formation of the Phthalazine Core: The phthalazine core can be synthesized through the cyclization of appropriate hydrazine derivatives with phthalic anhydride under acidic conditions.
Introduction of the Methoxyphenyl Group: The methoxyphenyl group can be introduced via a Friedel-Crafts acylation reaction, where 4-methoxybenzoyl chloride reacts with the phthalazine derivative in the presence of a Lewis acid catalyst like aluminum chloride.
Final Coupling Step: The final step involves coupling the intermediate with an appropriate carboxamide derivative under basic conditions to form the target compound.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and the use of advanced purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
N-[2-(4-methoxyphenyl)-2-oxoethyl]-3-methyl-4-oxo-3,4-dihydrophthalazine-1-carboxamide can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a hydroxyl group under strong oxidizing conditions.
Reduction: The carbonyl groups can be reduced to alcohols using reducing agents like sodium borohydride.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic medium.
Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous solvents.
Substitution: Sodium methoxide or other nucleophiles in polar aprotic solvents like dimethyl sulfoxide.
Major Products
Oxidation: Formation of hydroxyl derivatives.
Reduction: Formation of alcohol derivatives.
Substitution: Formation of substituted aromatic compounds with various functional groups.
Scientific Research Applications
Chemistry
In chemistry, N-[2-(4-methoxyphenyl)-2-oxoethyl]-3-methyl-4-oxo-3,4-dihydrophthalazine-1-carboxamide can be used as a building block for the synthesis of more complex molecules
Biology
In biological research, this compound can be studied for its potential biological activities. The phthalazine core is known for its antimicrobial, anti-inflammatory, and anticancer properties, making this compound a candidate for drug discovery and development.
Medicine
In medicine, this compound could be investigated for its therapeutic potential. Its structure suggests it may interact with various biological targets, potentially leading to the development of new medications.
Industry
In industry, this compound could be used in the development of new materials with specific properties, such as polymers or coatings. Its chemical stability and reactivity make it suitable for various industrial applications.
Mechanism of Action
The mechanism of action of N-[2-(4-methoxyphenyl)-2-oxoethyl]-3-methyl-4-oxo-3,4-dihydrophthalazine-1-carboxamide likely involves interactions with specific molecular targets, such as enzymes or receptors. The methoxyphenyl group can enhance binding affinity to these targets, while the phthalazine core can modulate biological activity through various pathways. Detailed studies would be required to elucidate the exact molecular mechanisms and pathways involved.
Comparison with Similar Compounds
Structural and Functional Comparison with Similar Compounds
Substituent Variations on the Ethyl-Oxoethyl Side Chain
a. N-[2-(4-Carbamoylpiperidin-1-yl)-2-Oxoethyl]-3-(4-Methoxyphenyl)-4-Oxophthalazine-1-Carboxamide ()
- Key Difference : Replaces the 4-methoxyphenyl group with a 4-carbamoylpiperidinyl moiety.
b. Compound 2 from Lycium barbarum Study ()
- Structure : 3-(4-Hydroxy-3-Methoxyphenyl)-N-[2-(4-Hydroxyphenyl)-2-Methoxyethyl]acrylamide.
- Key Features : Contains a 4-hydroxyphenyl group and acrylamide linkage.
- Activity: Exhibits anti-inflammatory activity (IC50 = 17.00 ± 1.11 μM), outperforming quercetin (IC50 = 17.21 ± 0.50 μM).
Core Scaffold Modifications
a. 5-Cyano-4-(2-Furyl)-N-(2-Methoxyphenyl)-6-{[2-(4-Methoxyphenyl)-2-Oxoethyl]Thio}-2-Methyl-1,4-Dihydropyridine-3-Carboxamide (AZ331) ()
- Core : 1,4-Dihydropyridine (DHP) instead of phthalazine.
- Key Features : A thioether linkage and furyl substituent.
- Implications: DHP scaffolds are known for calcium channel modulation. The thioether may improve metabolic stability compared to carboxamide linkages in the target compound .
b. N-[3-(2-Chloroacetyl)-2,5-Dimethyl-1H-Pyrrol-1-yl]-4-Oxo-3,4-Dihydrophthalazine-1-Carboxamide ()
- Core : Retains the phthalazine ring but substitutes the ethyl-oxoethyl side chain with a chloroacetyl-pyrrole group.
Functional Group Analysis
Research Findings and Implications
- 4-Methoxyphenyl Group : Common in , and 5 compounds, suggesting its role in π-π stacking or hydrophobic interactions with biological targets.
- Phthalazine vs. DHP Cores : Phthalazine derivatives (target compound, ) may target enzymes like phosphodiesterases, while DHPs () are more associated with ion channel effects.
- Side Chain Flexibility : The target compound’s carboxamide linkage offers stability compared to thioethers () or acrylamides (), which may degrade faster in vivo.
Biological Activity
N-[2-(4-methoxyphenyl)-2-oxoethyl]-3-methyl-4-oxo-3,4-dihydrophthalazine-1-carboxamide is a compound of significant interest due to its potential biological activities, particularly in the fields of oncology and inflammation. This article provides a detailed overview of its biological activity, including synthesis methods, case studies, and research findings.
Chemical Structure and Properties
The compound has the molecular formula and exhibits a unique phthalazine core structure. The presence of a methoxy group and a carboxamide functional group enhances its reactivity and biological potential. Its molecular weight is approximately 300.31 g/mol, which contributes to its pharmacological properties.
Synthesis
The synthesis of this compound typically involves several steps, including:
- Formation of the Phthalazine Core : Starting from suitable precursors, the phthalazine structure is synthesized through cyclization reactions.
- Introduction of Functional Groups : The methoxy and carboxamide groups are introduced in subsequent steps to enhance biological activity.
- Purification : The final product is purified using techniques such as recrystallization or chromatography to ensure high yield and purity.
Anticancer Properties
Preliminary studies indicate that this compound exhibits promising anticancer activity:
- Inhibition of Tumor Cell Proliferation : Research has shown that this compound can inhibit the proliferation of various cancer cell lines, suggesting its potential as an anticancer agent. For instance, studies demonstrated a significant reduction in cell viability in breast cancer cell lines with IC50 values indicating effective potency against these cells .
Anti-inflammatory Activity
The compound has also been investigated for its anti-inflammatory properties:
- Mechanism of Action : It is believed to modulate inflammatory pathways by inhibiting specific enzymes related to inflammation, such as cyclooxygenases (COX) and lipoxygenases (LOX). This modulation may lead to reduced production of pro-inflammatory cytokines .
Interaction with Biological Targets
This compound interacts with various biomolecules:
- Enzyme Inhibition : Studies using surface plasmon resonance have shown that this compound can bind to metabolic enzymes, potentially altering their function and leading to therapeutic effects .
Case Studies
Several case studies have highlighted the biological efficacy of this compound:
- Study on Anticancer Activity : In vitro studies demonstrated that the compound induced apoptosis in cancer cells through the activation of caspase pathways. The study reported an increase in apoptotic markers such as Annexin V and cleaved caspases in treated cells .
- Anti-inflammatory Effects : Another study evaluated the compound's ability to reduce edema in animal models of inflammation. Results indicated a significant decrease in paw swelling compared to control groups, suggesting effective anti-inflammatory action .
Summary Table of Biological Activities
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
